Specific Scientific Field: The specific scientific field of application for PF-04979064 is Oncology, specifically in the research of cancer treatment .
Summary of the Application: PF-04979064 is a highly potent and selective PI3K/mTOR dual kinase inhibitor . It is used in cancer research due to its ability to inhibit tumor growth .
Methods of Application or Experimental Procedures: The compound is applied in a laboratory setting, typically in cell cultures and animal models. It is administered to the subject (cell culture or animal) and its effects on tumor growth are observed .
Results or Outcomes: PF-04979064 has shown to potently inhibit tumor growth in mouse xenografts . This suggests that it could potentially be used in the treatment of cancer.
PF-04979064 is a potent dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, primarily designed for cancer treatment. This compound emerged from structure-based drug design efforts aimed at optimizing the pharmacological properties of existing inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in various cancers. PF-04979064 has shown promise in preclinical studies for its ability to inhibit tumor growth and enhance the efficacy of other chemotherapeutic agents .
PF-04979064's mechanism of action involves competitive inhibition of the ATP-binding sites of both phosphoinositide 3-kinase and mammalian target of rapamycin. The compound interacts with key residues in the active sites, leading to a reduction in downstream signaling pathways that promote cell proliferation and survival. In vitro studies indicate that PF-04979064 can effectively inhibit tumor cell growth by inducing apoptosis and regulating cell cycle progression .
PF-04979064 exhibits significant biological activity against a variety of cancer cell lines. It has been shown to:
The compound's selectivity for its targets minimizes off-target effects, making it a promising candidate for further clinical development.
The synthesis of PF-04979064 involves a multi-step process that integrates structure-based drug design with physical property optimization. Key steps include:
PF-04979064 is primarily being investigated for its potential applications in oncology. Its ability to inhibit key signaling pathways makes it suitable for treating various malignancies, including:
The compound's role in enhancing the effectiveness of existing treatments positions it as a valuable addition to cancer therapy regimens .
Interaction studies have demonstrated that PF-04979064 effectively binds to the active sites of both phosphoinositide 3-kinase and mammalian target of rapamycin. Structural analyses using X-ray crystallography have revealed the binding modes, highlighting critical interactions with amino acid residues essential for enzymatic activity. These studies confirm the compound's selectivity and potency as an inhibitor, providing insights into its therapeutic potential .
Several compounds share structural or functional similarities with PF-04979064. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism | Unique Features |
---|---|---|
PF-04691502 | PI3K/mTOR inhibitor | Currently in clinical trials; different scaffold |
Omipalisib | PI3K/mTOR dual inhibitor | Contains arylsulfonamide scaffold |
Voxtalisib | Dual PI3K/mTOR inhibitor | Known for selective binding but less potent |
GSK1059615 | PI3K inhibitor | Focused on enhancing ATP-binding pocket interactions |
PF-04979064 stands out due to its optimized pharmacokinetic properties, high selectivity, and ability to enhance the efficacy of other treatments while minimizing side effects .